Lactose-lysine

Description

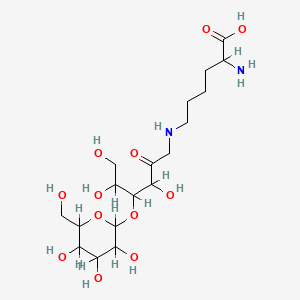

Structure

2D Structure

Properties

CAS No. |

34326-63-1 |

|---|---|

Molecular Formula |

C18H34N2O12 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

2-amino-6-[[3,5,6-trihydroxy-2-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O12/c19-8(17(29)30)3-1-2-4-20-5-9(23)12(25)16(10(24)6-21)32-18-15(28)14(27)13(26)11(7-22)31-18/h8,10-16,18,20-22,24-28H,1-7,19H2,(H,29,30) |

InChI Key |

XVJNMIGVIYENHK-UHFFFAOYSA-N |

SMILES |

C(CCNCC(=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)CC(C(=O)O)N |

Canonical SMILES |

C(CCNCC(=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)CC(C(=O)O)N |

Synonyms |

epsilon-(deoxylactulose)lysine epsilon-N-1-(1-deoxylactulosyl)lysine lactose-lysine lactulose-lysine lactuloselysine |

Origin of Product |

United States |

Mechanistic Elucidation of Lactose Lysine Formation Pathways

Initial Condensation and Rearrangement Processes

The journey from two separate molecules, lactose (B1674315) and lysine (B10760008), to the stable lactulosyllysine adduct involves a series of well-defined chemical steps.

The initial step in the Maillard reaction between lactose and lysine is a condensation reaction. mdpi.com The ε-amino group of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the glucose moiety of lactose. mdpi.com This reaction leads to the formation of an unstable Schiff base, which then cyclizes to form a more stable glycosylamine intermediate. mdpi.com This initial reaction is reversible. wikipedia.org

Following the formation of the glycosylamine, a crucial and irreversible isomerization reaction known as the Amadori rearrangement occurs. mdpi.comwikipedia.org This acid- or base-catalyzed reaction transforms the N-glycoside of the aldose sugar (lactose) into a 1-amino-1-deoxy-ketose. wikipedia.org In the specific case of the lactose-lysine reaction, the glycosylamine rearranges to form the more stable Amadori product, ε-N-deoxylactulosyl-L-lysine, commonly referred to as lactulosyllysine. researchgate.netresearchgate.net This compound is considered the first stable product of the Maillard reaction between lactose and lysine. researchgate.net

Influence of Environmental and Processing Parameters on Adduct Formation Kinetics

The rate and extent of lactulosyllysine formation are not static; they are significantly influenced by a variety of environmental and processing conditions.

Temperature is a critical factor governing the kinetics of the Maillard reaction. nih.gov Increased temperatures accelerate the rate of lactulosyllysine formation. pjsir.orgnih.gov For instance, studies on heated milk have shown a progressive reduction in available lysine content with increasing temperature and heating time, indicating the formation of this compound adducts. pjsir.org The activation energy for the reduction in available lysine in heated milk has been reported to be 50.87 kJ/mole. pjsir.org The formation of furosine, a marker for lactulosyllysine, has been characterized by an activation energy of 88.7 kJ/mol in milk heated between 90°C and 140°C. nih.govresearchgate.net

Below is a table illustrating the effect of heating temperature and time on the available lysine content in milk, demonstrating the temperature-dependent nature of the reaction.

| Heating Temperature (°C) | Heating Time (min) | Available Lysine (m. mole/l) |

| 90 | 120 | 18.85 |

| 120 | 20 | 19.06 |

| 130 | 20 | 18.41 |

| 140 | 20 | 17.65 |

| 150 | 10 | 18.63 |

| Data sourced from research on chemical changes in milk during heat treatment. pjsir.org |

Water activity (aw) and pH play pivotal roles in the progression of the Maillard reaction. nih.govnih.gov The reaction rate is generally highest at intermediate water activities, typically in the range of 0.5 to 0.7. researchgate.net At very high water concentrations, the reactants are diluted, slowing the reaction. nih.gov Conversely, at very low water activity, the mobility of reactants is limited, also hindering the reaction rate.

The pH of the environment significantly influences the reaction, as it affects the protonation state of the amino groups. nih.govnih.gov The Maillard reaction is favored in alkaline or slightly alkaline conditions because the unprotonated form of the amino group is more nucleophilic and reactive. nih.govresearchgate.net An increase in pH generally leads to an increased rate of lysine degradation in the presence of a reducing sugar. sandiego.edu For example, in a fructose-lysine model system, lysine degradation was significantly higher at pH values of 9.0 to 12.0 compared to pH 8.0. sandiego.edu

The following table demonstrates the effect of water activity and temperature on the rate constant for available lysine loss in a lactose-casein model system.

| Temperature (°C) | Water Activity (aw) | Rate Constant (k) |

| 37 | 0.52 | Highest |

| 50 | 0.52 | Highest |

| 60 | 0.33 | Not significantly different from 0.43 and 0.52 |

| 60 | 0.43 | Not significantly different from 0.33 and 0.52 |

| 60 | 0.52 | Not significantly different from 0.33 and 0.43 |

| This table is based on findings from a study on the influence of water activity and storage temperature on lysine availability. researchgate.net |

The concentration of both lactose and lysine directly impacts the kinetics of lactulosyllysine formation. nih.gov Generally, a higher concentration of reactants leads to a faster reaction rate and a greater yield of the Maillard reaction products. nih.gov However, at very high concentrations, other competing reactions may occur. nih.gov In dairy products, the relative abundance of lactose and lysine residues in milk proteins provides ample opportunity for this reaction to proceed, especially during processing and storage. nih.govresearchgate.net The presence of lactose has been shown to significantly decrease the concentration of lysine upon heating, confirming its role as a key reactant. mdpi.comnih.gov

Specificity of Reactant Interactions in this compound Generation

The formation of this compound, a key initial product in the Maillard reaction cascade, is governed by the specific chemical properties of its precursors: lactose and lysine. The interaction is not arbitrary; rather, it relies on the inherent reactivity of the lactose molecule's aldehyde group and the nucleophilic nature of the lysine residue's amino groups. This specificity is fundamental to understanding the progression of the Maillard reaction in various systems, particularly in dairy products where both reactants are abundant. nih.govresearchgate.net

Aldose Reactivity of Lactose

Lactose is a disaccharide composed of a galactose unit linked to a glucose unit. lndcollege.co.in Crucially, it is classified as a reducing sugar because the anomeric carbon of the glucose unit has a hemiacetal group. This structure allows the glucose ring to open, exposing a reactive aldehyde group. lndcollege.co.innih.gov This free carbonyl group is the primary site for the initial nucleophilic attack by an amino group, which commences the Maillard reaction. nih.govresearchgate.net

The condensation reaction between the carbonyl group of lactose's open-chain form and a free amino group leads to the formation of an unstable Schiff base. nih.govnih.gov This intermediate subsequently rearranges to form the more stable Amadori product, specifically ε-N-deoxylactulosyl-N-α-lysine, also known as lactulosyl-lysine. nih.govresearchgate.net

The reactivity of lactose in the Maillard reaction can be compared with other sugars. While pentoses are generally more reactive than hexoses, and monosaccharides are more reactive than disaccharides, lactose's ability to participate in this reaction is significant, especially in food systems like milk where it is the predominant sugar. researchgate.netnih.gov Studies comparing saccharide-lysine model systems have demonstrated that lactose can be highly effective in generating Maillard reaction products. For instance, research on the formation of N-ε-(carboxymethyl)lysine (CML), an advanced glycation end-product, showed that a this compound model produced significantly higher amounts of CML compared to glucose-lysine or sucrose-lysine systems under microwave heating. mdpi.com

Formation of N-ε-(carboxymethyl)lysine (CML) in Saccharide-Lysine Model Systems

| Saccharide | Heating Conditions | CML Formed (mmol/mol lysine) |

|---|---|---|

| Lactose | 95°C for 20 min | 4.36 ± 0.23 |

| Glucose | 95°C for 20 min | 1.96 ± 0.12 |

| Sucrose | 95°C for 20 min | 0.62 ± 0.04 |

Lysine Residues as Principal Amino Group Donors

Among the amino acids, lysine is particularly susceptible to the Maillard reaction. uark.edu This high reactivity is attributed to the presence of two amino groups: the α-amino group at the alpha-carbon and, more importantly, the ε-amino group at the end of its side chain. sandiego.eduwikipedia.org

In proteins, the α-amino groups of most amino acids are engaged in peptide bonds and are thus unavailable for reaction. However, the ε-amino group of the lysine side chain remains free and highly nucleophilic, making it the primary site for initiating the Maillard reaction with reducing sugars like lactose. nih.govuark.edusandiego.edu This reaction, often termed "glycation," results in the "blocking" of lysine residues, which can no longer be utilized for their biological functions. nih.govresearchgate.net

The Maillard reaction principally occurs between lactose and the lysine residues of milk proteins like caseins, as these are more exposed and reactive than those in whey proteins. nih.govnih.gov The reaction involving the ε-amino group of lysine is considered a significant pathway for the loss of nutritional value in heat-processed dairy products. nih.govacs.org While other amino acids with amino groups in their side chains, such as arginine, can also participate, lysine is generally considered the most reactive amino acid in the Maillard reaction. sandiego.eduresearchgate.net Studies have consistently shown that lysine produces the most intense browning when heated with various reducing sugars. researchgate.net

Relative Reactivity of Amino Acids in Maillard Browning

| Amino Acid | Reactivity Group | Key Reactive Group |

|---|---|---|

| Lysine | High | ε-amino group |

| Glycine | High | α-amino group |

| Tryptophan | High | α-amino group |

| Tyrosine | High | α-amino group |

| Alanine | Intermediate | α-amino group |

| Proline | Intermediate | Secondary amine |

The specificity of the interaction between the aldehyde group of lactose and the ε-amino group of lysine is a critical determinant in the formation of this compound, initiating a complex cascade of reactions that influence the chemical and nutritional properties of foods. nih.govmdpi.com

Subsequent Chemical Transformations and Degradation Pathways of Lactose Lysine

Formation of Early and Advanced Maillard Reaction Products

The degradation of lactose-lysine is a pivotal stage in the Maillard reaction, branching into pathways that form well-recognized markers of the early and advanced stages of this chemical cascade.

Generation of Furosine upon Acid Hydrolysis

Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not naturally present in foods but is formed as an artifact during the acid hydrolysis of the Amadori product, lactulosyl-lysine. innocua.netresearchgate.net This makes it a widely used indicator for the extent of the early Maillard reaction and the degree of lysine (B10760008) blockage in heat-processed foods, particularly dairy products. innocua.netresearchgate.net The analytical process typically involves digesting a sample with concentrated hydrochloric acid (e.g., 6 M HCl) at high temperatures (e.g., 110°C) for an extended period (e.g., 23 hours). innocua.net Under these conditions, the lactulosyl-lysine molecule undergoes cyclization and dehydration to form furosine.

The yield of furosine from lactulosyl-lysine is not quantitative and is dependent on the hydrolysis conditions. Research has established specific molar conversion rates, which are crucial for accurately estimating the initial amount of blocked lysine. For instance, acid hydrolysis of protein-bound lactulosyl-lysine is reported to yield furosine, lysine, and pyridosine (B1217491) in molar percentages of approximately 32%, 40%, and 28%, respectively. innocua.net More recent studies have refined these values, showing that the molar yield of furosine from N-ε-(1-deoxy-D-lactulosyl)hippuryllysine is 34% with 6 M HCl and increases to 50% with 8 M HCl.

Table 1: Molar Yield of Furosine from Lysine Amadori Products under Different Acid Hydrolysis Conditions

| Amadori Product Precursor | Acid Concentration | Molar Yield of Furosine (%) |

| N-ε-(1-deoxy-D-lactulosyl)hippuryllysine | 6 M HCl | 34 |

| N-ε-(1-deoxy-D-lactulosyl)hippuryllysine | 8 M HCl | 50 |

| ε-N-lactulosyllysine | 8 M HCl | 50 |

This table presents data on the conversion efficiency of lactulosyl-lysine derivatives to furosine under specific laboratory conditions.

Pathways to Nε-(Carboxymethyl)lysine (CML)

Nε-(Carboxymethyl)lysine (CML) is a well-characterized advanced glycation end-product (AGE) and a marker for the advanced stages of the Maillard reaction. innocua.net Its formation from this compound can occur through several distinct pathways. One major route involves the oxidative cleavage of the Amadori product, lactulosyl-lysine. innocua.netresearchgate.net This pathway is significant in food systems where oxidative conditions are present.

Another important pathway proceeds through the formation of reactive α-dicarbonyl intermediates, such as glyoxal (B1671930) (GO). The Amadori product can degrade, particularly under oxidative conditions, to form GO. wur.nl Subsequently, GO reacts with a lysine residue to form CML. wur.nl The formation of CML in this compound model systems is significantly influenced by heating conditions. Studies have shown that the concentration of CML increases with both temperature and heating time. In microwave heating experiments, lactose (B1674315) demonstrated a higher reactivity in forming CML compared to glucose and sucrose. nih.gov

Table 2: Formation of Nε-(Carboxymethyl)lysine (CML) in a this compound Model System under Microwave Heating at 95°C

| Heating Time (minutes) | CML Content (mmol/mol lysine) |

| 1 | 0.03 ± 0.02 |

| 20 | 4.36 ± 0.23 |

This table illustrates the significant increase in CML formation over time in a this compound model system subjected to microwave heating, highlighting the role of reaction duration.

The relationship between the formation of furosine (as a measure of the Amadori product) and CML is not always linear, suggesting that multiple pathways contribute to CML generation. innocua.net

Pathways to Nε-(Carboxyethyl)lysine (CEL)

Nε-(Carboxyethyl)lysine (CEL) is another significant AGE formed during the advanced Maillard reaction. researchgate.net Its primary formation pathway from this compound involves the degradation of the Amadori product into the highly reactive α-dicarbonyl compound, methylglyoxal (B44143) (MGO). wur.nlmdpi.com The Amadori product, lactulosyl-lysine, can undergo fragmentation to produce MGO, which then readily reacts with the ε-amino group of lysine to form CEL. wur.nlmdpi.com

The formation of CEL, like CML, is dependent on reaction conditions. Studies comparing different saccharides have indicated that the precursors derived from lactose degradation can lead to CEL formation. researchgate.net The generation of MGO is a critical intermediate step in this pathway.

Derivatization to Low Molecular Weight Compounds

In addition to the formation of early and advanced glycation end-products that remain attached to the lysine molecule, the degradation of this compound also leads to the generation of various low molecular weight compounds, including heterocyclic compounds like pyrraline (B118067) and furfurals.

Formation of Pyrraline

Pyrraline (ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine) is a lysine-derived AGE formed in the later stages of the Maillard reaction. mdpi.com The key precursor for pyrraline formation is 3-deoxyglucosone (B13542) (3-DG), a major degradation product of the Amadori compound. mdpi.comnih.gov The this compound Amadori product degrades, particularly via the 1,2-enolization pathway under acidic to neutral conditions, to yield 3-DG. mdpi.com This reactive dicarbonyl compound then reacts with a lysine residue, undergoing cyclization and dehydration (a Paal-Knorr condensation) to form the stable pyrrole (B145914) ring of pyrraline. researchgate.net

The formation of pyrraline has been observed in this compound model systems, and its presence is indicative of the degradation of the initial Amadori product through the 3-DG pathway. mdpi.com

Production of Hydroxymethylfurfural (HMF) and Related Furfurals

5-Hydroxymethylfurfural (B1680220) (HMF) is a well-known furanic compound formed during the heat treatment of foods containing carbohydrates. Its formation from the this compound adduct proceeds primarily through the 1,2-enolization pathway of the Amadori product's degradation, which is favored under acidic conditions. nih.gov This pathway involves the dehydration and cyclization of the sugar moiety of lactulosyl-lysine to form HMF.

Additionally, HMF can be formed through the direct degradation of lactose via isomerization to lactulose (B1674317), followed by dehydration, a pathway independent of the direct involvement of lysine in the final HMF structure. nih.gov In this compound model systems, the detection of HMF is a clear indicator of the degradation of the carbohydrate portion of the initial Maillard reaction adduct. mdpi.com

Generation of Deoxyglucosones (e.g., 3-deoxyglucosone, 1-deoxyglucosone)

The degradation of the Amadori product, lactulosyl-lysine, is a critical step that leads to the formation of reactive dicarbonyl compounds known as deoxyosones. dfg.de These compounds are key intermediates in the advanced Maillard reaction. frontiersin.org The primary pathways for the degradation of the Amadori product involve enolization. Depending on the pH and reaction conditions, the Amadori product can enolize via two main routes: a 1,2-enolization pathway and a 2,3-enolization pathway.

The 1,2-enolization pathway, which is favored under acidic conditions, involves the elimination of the lysine moiety to produce 3-deoxyglucosone (3-DG). nih.govacs.org This pathway is considered a major route for the formation of intermediates that lead to 5-hydroxymethylfurfural (HMF) and other degradation products. nih.gov

Conversely, the 2,3-enolization pathway, favored under neutral or alkaline conditions, leads to the formation of 1-deoxyglucosone (B1246632) (1-DG) and 4-deoxyglucosone. nih.govacs.org Research comparing the degradation of lactose with free lysine versus a blocked lysine analogue (Nα-acetyllysine) suggests that the specific pathway can be influenced by the state of the lysine's α-amino group. nih.govacs.org In a model system with free lysine, the degradation pathway favoring 3-deoxyglucosone appears to be more prominent. nih.govacs.org

Deoxyglucosones are highly reactive and can readily react with other amino compounds, contributing to cross-linking, polymerization, and the formation of various advanced glycation end products (AGEs). dfg.deresearchgate.net Studies have quantified the formation of different α-dicarbonyls, including 3-deoxyglucosone, from various dairy-related carbohydrates in the presence of a lysine derivative, highlighting their significant generation during incubation under moderate heat. researchgate.netnih.gov

Table 1: Formation of α-Dicarbonyls from Carbohydrates with Nα-acetyl-l-lysine

This table summarizes the concentrations of various α-dicarbonyl compounds formed after incubating different carbohydrates with Nα-acetyl-l-lysine at 50°C. Data is adapted from research on dairy-related carbohydrate degradation. researchgate.netnih.gov

| α-Dicarbonyl Compound | Concentration from Glucose (μM) | Concentration from Galactose (μM) | Concentration from Lactose (μM) |

|---|---|---|---|

| 3-Deoxyglucosone (3-DG) | >300 | Not Reported | ~120 |

| 3-Deoxygalactosone (3-DGal) | Not Reported | ~130 | Not Reported |

| Glyoxal | ~60 | ~100 | ~20 |

| Methylglyoxal | ~5 | ~9 | ~2 |

Complex Polymerization Processes and Melanoidin Formation

The final stage of the Maillard reaction involves a complex series of condensation and polymerization reactions that result in the formation of high-molecular-weight, nitrogen-containing brown polymers known as melanoidins. researchgate.netwur.nlresearchgate.net These compounds are responsible for the characteristic color of many heat-processed foods. wur.nl The pathway to melanoidins is intricate and involves the reaction of the degradation products of this compound, such as deoxyglucosones and other reactive intermediates, with amino compounds. researchgate.netwur.nl

The process begins as the reactive dicarbonyls (like 3-deoxyglucosone) and other fission products generated from this compound degradation condense with available amino acids, peptides, or proteins. wur.nl These initial condensation reactions form larger molecules, which then continue to polymerize. The structure of melanoidins is not well-defined and is thought to be a heterogeneous mixture of polymers with varying molecular weights and structures.

Studies using model systems have shown that the extent of browning and melanoidin formation is linked to the specific degradation pathways of the initial Amadori product. nih.govacs.org For instance, in a this compound model system, the reaction pathways lead to the formation of colored polymers, but the rate and intensity can differ based on the reaction conditions. nih.gov It has been hypothesized that when pathways leading to smaller, intermediate products (like those from Strecker degradation) are less favored, more material is available for the polymerization reactions that produce high-molecular-weight colored melanoidins. nih.govacs.org The degradation products of both sugars and Amadori products can react with lysine and arginine residues on proteins to form these brown-colored melanoidins. wur.nl

Table 2: Comparison of Browning and Melanoidin Formation in this compound Model Systems

This table compares color development and the amount of high molecular weight (HMW) melanoidins formed in heated model systems of lactose with either free lysine or Nα-acetyllysine. Data is derived from studies investigating Maillard reaction product formation. nih.govacs.org

| Model System | Relative Color Development (Absorbance at 420 nm) | Relative Amount of HMW Melanoidins |

|---|---|---|

| This compound | Lower | Lower |

| Lactose-Nα-acetyllysine | Higher | Higher |

Advanced Analytical Methodologies for Lactose Lysine Characterization and Quantification

High-Resolution Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of lactose-lysine from complex mixtures such as food products. High-resolution techniques are essential for distinguishing the glycated amino acid from its unmodified counterparts and other reaction products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Maillard reaction products. For this compound and related compounds, various HPLC methods have been developed, often involving derivatization to enhance detection.

A common approach involves the indirect quantification of this compound by measuring furosine, a stable compound formed from the acid hydrolysis of the Amadori product. researchgate.netresearchgate.net HPLC methods for furosine are well-established and can be used to estimate the extent of the initial Maillard reaction. researchgate.net For direct analysis, reversed-phase HPLC is frequently used. To achieve sensitive quantification, especially for free lysine (B10760008) and its derivatives, pre-column or post-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) is employed, followed by fluorescence detection. mdpi.comresearchgate.net While these methods are robust for lysine, they can be adapted for this compound, which is essentially a modified form of lysine.

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) represents another powerful HPLC-based approach. This method allows for the simultaneous quantification of various compounds without derivatization. It has been successfully applied to analyze Nε-(carboxymethyl)lysine (CML), an advanced glycation end product, alongside lysine and various reducing sugars like lactose (B1674315), glucose, and galactose in a single run. nih.gov This demonstrates the capability of HPAEC-PAD to separate and detect charged and polar compounds, making it suitable for this compound analysis in dairy-related systems. nih.gov

Table 1: Examples of HPLC-based methods for analysis of lysine and related compounds

| Method | Analyte(s) | Matrix/System | Key Features | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Furosine | Infant/Enteral Formula Models | Used to measure the extent of the Maillard reaction. | researchgate.net |

| Reversed-Phase HPLC with Fluorescence Detection | Free Lysine | Rumen Inoculum, Buffers | Pre-column derivatization with dansyl chloride; validated for selectivity, accuracy, and precision. mdpi.comnih.gov | mdpi.comnih.gov |

| HPAEC-PAD | CML, Lysine, Lactose, Glucose, Galactose | This compound solutions | Simultaneous quantification without derivatization; low limit of quantification. nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Target Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for the analysis of this compound. This technique allows for both the quantification of the target molecule and its unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

LC-MS is considered a selective procedure for detecting lactuloselysine, with detection limits reported to be as low as 10 ng/mL. nih.govacs.org The method is used to monitor the formation of the compound in model systems and for quantification in food samples, such as milk, after enzymatic hydrolysis of proteins. acs.orgnih.govacs.org In LC-MS analysis, the detection of lactosylated lysine residues is typically achieved by identifying a mass shift of +324 Da, corresponding to the molecular weight of a lactose moiety, relative to the unmodified peptide or protein. nih.gov

High-resolution mass spectrometry, such as that performed on LTQ-Orbitrap instruments, can be used in conjunction with LC to verify which specific lysine residue in a peptide sequence has undergone glycation. nih.gov LC-MS/MS is also invaluable for simultaneously detecting different markers of the Maillard reaction in complex matrices, providing a more complete picture of the reaction's progression. acs.org The enhanced reproducibility of tandem mass spectrometry has made it a preferred tool for the analysis of various advanced glycation end-products (AGEs). elsevier.es

Advanced Spectroscopic Techniques for Structural Investigation of Adducts

Spectroscopic methods are indispensable for the fundamental structural elucidation of this compound adducts. These techniques provide detailed information about the molecule's chemical structure, connectivity, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the complete structural confirmation of newly synthesized or isolated compounds. Its ability to probe the chemical environment of individual atoms (like ¹H and ¹³C) makes it ideal for elucidating the precise structure of this compound. creative-biostructure.comacs.org

The identity of chemically synthesized lactuloselysine has been unequivocally confirmed using NMR analysis, in conjunction with mass spectrometry. acs.orgnih.govacs.org High-resolution ¹H-NMR spectroscopy has been used to characterize lactosylated poly-l-lysine in detail. atsjournals.org By comparing the spectra of the modified polymer with those of its constituent parts (lysine and lactose), specific proton signals can be assigned. atsjournals.org For example, the anomeric proton of the lactose moiety and the protons of the lysine side chain show characteristic chemical shifts that confirm the covalent linkage. The integration of these signals can also be used to quantify the degree of modification, such as determining the average number of lactose units per lysine residue in a polymer. atsjournals.org Two-dimensional NMR techniques, which reveal correlations between nuclei, are crucial for assembling the complete molecular structure of complex Maillard reaction products. acs.org

Table 2: Illustrative ¹H-NMR Chemical Shift Assignments for Lactosylated Poly-L-Lysine in D₂O

| Proton Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Lysine α-CH | 3.75 | atsjournals.org |

| Lysine β-CH₂ | 1.91 | atsjournals.org |

| Lysine γ-CH₂ | 1.50 | atsjournals.org |

| Lysine δ-CH₂ | 1.70 | atsjournals.org |

| Lysine ε-CH₂ | 3.09 | atsjournals.org |

| Lactose H-1 (anomeric) | 5.23 | atsjournals.org |

Note: Chemical shifts are illustrative and can vary based on experimental conditions. Data adapted from literature values for characterization of lactosylated poly-l-lysine. atsjournals.org

Mass Spectrometry (MALDI-ToF, Electrospray Ionization) for Molecular Mass Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular mass of molecules with high accuracy. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly suited for analyzing biomolecules like this compound, as they minimize fragmentation during the ionization process. creative-proteomics.com

Both MALDI-Time-of-Flight (MALDI-ToF) and ESI-MS have been used to confirm the molecular weight and thus the identity of synthesized lactuloselysine. acs.orgnih.govacs.orgcnr.it ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures, where it generates multiply charged ions, enabling the analysis of large molecules. creative-proteomics.com MALDI-ToF, on the other hand, typically produces singly charged ions and is excellent for rapid molecular weight determination of peptides and proteins from a prepared sample spot. creative-proteomics.commdpi.com

In practice, these techniques are used to identify lactosylation by the characteristic mass increase of 324 Da on a lysine residue or a lysine-containing peptide. nih.gov For instance, in the analysis of a protected form of this compound (FMOC-Lys(Lact)-OH), ESI-MS showed signals corresponding to the protonated molecule [M+1]⁺ at m/z 693, while MALDI-ToF also confirmed the molecular ion at m/z 693. acs.org These methods are sensitive enough to detect adducts on proteins in biological samples, such as the identification of a covalent lactose adduct on a lysine residue of the protein galectin-3. nih.gov

Electrochemical and Immunochemical Approaches for Modified Lysine Detection

Beyond chromatography and spectroscopy, electrochemical and immunochemical methods offer alternative and often highly sensitive strategies for detecting modified lysine residues, including those glycated with lactose.

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), rely on the high specificity of antibodies to target molecules. nih.gov While specific commercial ELISAs for this compound are not widespread, the principle has been successfully demonstrated for other advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML) and imidazolone. nih.govdntb.gov.ua Researchers have developed competitive ELISAs that can quantify specific AGEs in biological samples like serum. nih.govmdpi.com Such assays have been developed using monoclonal antibodies that recognize the specific structure of the modified amino acid. nih.govmdpi.com An immunological approach has also been proposed for the direct detection of protein-bound Amadori products, the class of compounds to which this compound belongs. acs.org However, it is noted that immunochemical assays for AGEs can be complex and may suffer from issues with reproducibility. elsevier.es

Electrochemical sensors offer another sensitive detection route. These devices measure changes in electrical properties (like current or impedance) when the target analyte interacts with a specially modified electrode surface. researchgate.netacs.org While direct electrochemical sensors for this compound are still an emerging area, the methodology has been established for related applications. For example, electrodes modified with poly-l-lysine have been used to create sensors for various analytes. mdpi.comnih.gov More directly relevant is the use of pulsed amperometric detection (PAD) coupled with HPLC, which is an electrochemical technique used to quantify CML, lysine, and sugars simultaneously. nih.gov This demonstrates the potential of electrochemical detection for the direct measurement of this compound and related compounds in food and biological systems.

Pulsed Amperometric Electrochemical Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of carbohydrates without the need for derivatization. thermofisher.comcreative-biolabs.com This technique is particularly well-suited for analyzing complex mixtures containing lactose and its derivatives. clinichrom.comresearchgate.net HPAEC-PAD operates on the principle of separating carbohydrates, which are weak acids, on a strong anion-exchange column at a high pH. The separated analytes are then detected by measuring the electrical current generated by their oxidation on a gold electrode surface through a repeating sequence of potentials (a waveform). thermofisher.com This direct detection method eliminates the potential errors associated with the derivatization steps required in other techniques. thermofisher.com

The HPAEC-PAD system has been successfully applied to the simultaneous analysis of reducing sugars (like lactose), lysine, and Nε-(carboxymethyl)lysine (CML), a related advanced glycation end product. nih.gov This demonstrates its capability to monitor both the precursors and products of the Maillard reaction in a single analytical run. nih.gov The technique is recognized for its high resolution and ability to determine low concentrations of sugars in various food products, making it suitable for tracking the formation of this compound adducts. clinichrom.comresearchgate.netchromatographyonline.com The International Organization for Standardization (ISO) has established a method (ISO 22184) using HPAEC-PAD for the determination of sugar content, including lactose, in milk and milk products. fil-idf.org This highlights the robustness and reliability of the technique in complex matrices. The method's high sensitivity, with detection limits often reaching sub-picomole levels, allows for the quantification of trace amounts of analytes. creative-biolabs.com

Development and Application of Specific Antibodies for Adducts

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly specific and sensitive alternative for the quantification of specific adducts like this compound. mabtech.comthermofisher.com These assays rely on the development of monoclonal or polyclonal antibodies that can specifically recognize and bind to the target molecule. thermofisher.comnih.gov

The development process for such an antibody typically involves synthesizing the target adduct, in this case, this compound. This synthetic adduct is then conjugated to a larger carrier protein, such as cationized bovine serum albumin (cBSA), to make it immunogenic. nih.gov This conjugate is used to immunize an animal (e.g., a mouse) to stimulate the production of antibodies against the this compound adduct. nih.gov Following immunization, antibody-producing cells can be isolated to create hybridomas that produce highly specific monoclonal antibodies. nih.gov

Once developed, these specific antibodies form the core of an immunoassay. In a common format, the competitive ELISA, a microplate is coated with a known amount of the this compound adduct. moleculardevices.com The sample to be tested is mixed with a limited amount of the specific antibody and added to the plate. The this compound in the sample competes with the adduct coated on the plate for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. moleculardevices.com This is then measured using a secondary, enzyme-labeled antibody and a chromogenic substrate, allowing for quantification by measuring color intensity. mabtech.com

While direct examples for this compound are not prevalent in the reviewed literature, the development of a monoclonal antibody (IIA4B3) for the aflatoxin B1-lysine adduct provides a clear blueprint for this approach. nih.gov Researchers successfully produced and characterized an antibody with high affinity for the aflatoxin B1-lysine adduct, which was then used to develop a sensitive competitive radioimmunoassay (RIA) to measure the adduct in human serum samples. nih.gov This demonstrates the feasibility and power of using specific antibodies for the precise quantification of small molecule-protein adducts.

Methodological Validation and Performance Metrics in Research Settings

The validation of any analytical method is critical to ensure the reliability and accuracy of research findings. This process involves evaluating several key performance metrics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govsigmaaldrich.comLinearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Accuracy is the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. itjfs.comnih.govPrecision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). nih.gov

Research has established these metrics for various methods used to quantify lactose, lysine, and related Maillard reaction products. For instance, HPAEC-PAD methods for lactose and related compounds show excellent sensitivity with LOQs in the low mg/L or even µg/L range. thermofisher.comnih.gov Similarly, LC-MS methods for lysine adducts like CML have demonstrated even lower detection limits, reaching the ng/mL level. itjfs.commdpi.com

The tables below summarize performance metrics from various validated analytical methods relevant to the analysis of this compound and its constituent parts.

Table 1: Performance Metrics for Chromatographic Methods (HPLC, HPAEC-PAD, LC-MS)

| Analyte(s) | Method | Matrix | LOD | LOQ | Linearity (R²) | Accuracy/Recovery | Reference |

|---|---|---|---|---|---|---|---|

| Nε-(carboxymethyl)lysine, Lysine, Lactose, etc. | HPAEC-PAD | Aqueous Solution | - | 0.385 - 0.866 mg/L | >0.997 | - | nih.gov |

| Lactose | HPAEC-PAD | DI Water | 0.12 mg/L (MDL) | - | - | - | thermofisher.com |

| L-Lysine Hydrochloride | HPLC | Pharmaceutical Dosage Form | 1.47 µg/mL | 4.41 µg/mL | - | 95-105% | nih.gov |

| Lactose | HPLC-RI | Milk | 325 µg/mL | 987 µg/mL | 0.9989 | 99-99.3% | sigmaaldrich.com |

| Lysine, CML, etc. | LC-MS | Protein Model System | - | 3.9 ng/mL | - | Within ±15% | mdpi.com |

| Nε-(carboxymethyl)lysine (CML) | UPLC-MS/MS | Brewing Soy Sauce | 0.038 ng/mL | 0.127 ng/mL | - | 86.94 - 92.61% | itjfs.com |

Table 2: Performance Metrics for Immunoassay Methods

| Analyte | Method | Matrix | Sensitivity (IC₅₀) | Recovery | Comments | Reference |

|---|

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lactose |

| Lysine |

| Nε-(carboxymethyl)lysine (CML) |

| Aflatoxin B₁-lysine |

| Bovine Serum Albumin (BSA) |

| Arabinose |

| Fructose |

| Galactose |

| Glucose |

| Maltose |

| Sucrose |

Biochemical Interactions and Systemic Implications of Lactose Lysine in Model Systems

Alterations in Protein Structural Integrity and Functional Characteristics (in vitro)

The covalent attachment of lactose (B1674315) to lysine (B10760008) residues, a process known as lactosylation, directly impacts the physicochemical properties of proteins. These modifications can lead to significant changes in protein conformation and their susceptibility to enzymatic breakdown.

Conformational Changes Induced by Lactosylation

The addition of a lactose molecule to a lysine residue introduces a bulky, hydrophilic group that can disrupt the native three-dimensional structure of a protein. This modification can lead to both localized and global conformational changes.

The extent of these conformational changes often correlates with the degree of lactosylation. As more lysine residues are modified, the disruption to the protein's native fold can become more pronounced, potentially leading to partial unfolding. This unfolding can expose previously buried regions of the protein, altering its interaction with the surrounding environment and other molecules. researchgate.netmdpi.com

Table 1: Observed Conformational and Physicochemical Changes in Lactosylated Proteins (in vitro)

| Protein | Method of Analysis | Observed Change upon Lactosylation | Reference |

| β-lactoglobulin | Liquid Chromatography-Mass Spectrometry (LC-MS) | Changes in charge state distribution, indicating conformational alterations. acs.orgnih.govcapes.gov.br | acs.orgnih.govcapes.gov.br |

| α-lactalbumin & β-lactoglobulin | Reversed-Phase Liquid Chromatography | Retention time shifts, indicating changes in hydrophobicity. researchgate.net | researchgate.net |

| Whey Proteins | General observation | Increased hydrophilicity. researchgate.net | researchgate.net |

| β-lactoglobulin | General observation | Partial unfolding and aggregation. mdpi.com | mdpi.com |

Effects on Susceptibility to Proteolytic Enzymes (in vitro hydrolysis studies)

The conformational changes induced by lactosylation, coupled with the chemical modification of lysine residues, can significantly affect a protein's susceptibility to proteolytic enzymes. Lysine is a common recognition and cleavage site for proteases like trypsin.

Inhibition of Proteolysis: When lactose attaches to a lysine residue, it can block the access of proteases to that specific cleavage site. This steric hindrance makes the protein more resistant to hydrolysis by enzymes that target lysine. researchgate.net Studies on the plasmin-induced hydrolysis of β-casein have shown that the modification of lysine residues by lactosylation negatively impacts hydrolysis in proportion to the level of lactosylation. researchgate.net

The net effect of lactosylation on proteolysis is a balance between the masking of specific cleavage sites and the increased accessibility of others due to conformational changes. The outcome depends on the specific protein, the degree of lactosylation, and the protease involved. researchgate.netresearchgate.net

Table 2: Effects of Lactosylation on Proteolytic Susceptibility (in vitro)

| Protein | Enzyme(s) | Observed Effect | Mechanism | Reference |

| β-casein | Plasmin | Decreased hydrolysis | Masking of lysine cleavage sites. researchgate.net | researchgate.net |

| Whey Protein Isolate | Pepsin, Pancreatin | Increased hydrolysis | Protein unfolding exposes new cleavage sites. researchgate.netmdpi.com | researchgate.netmdpi.com |

| α-lactalbumin | Trypsin | Decreased hydrolysis | Glycation of lysine residues prevents enzyme recognition. researchgate.net | researchgate.net |

| Fibronectin (nonglycosylated) | General Proteases | Increased susceptibility | Lack of carbohydrate moiety makes it more sensitive to hydrolysis. nih.gov | nih.gov |

Mechanistic Studies of Lactose-lysine Adducts with Biomolecules (non-clinical)

The formation of this compound adducts on proteins creates new chemical entities that can interact with other biomolecules in the cellular environment. These interactions can have a range of functional consequences.

Interactions with Cellular Components in in vitro Models

In vitro studies provide a controlled environment to investigate the direct interactions between lactosylated proteins and various cellular components.

Receptor Binding: The structural changes induced by lactosylation can alter the binding affinity of proteins to their receptors. For instance, advanced glycation end products (AGEs), which can be formed from this compound adducts, are known to interact with specific cell surface receptors like the Receptor for Advanced Glycation End Products (RAGE). nih.gov This interaction can trigger intracellular signaling cascades. nih.gov

Interactions with Other Proteins: Lactosylation can modulate protein-protein interactions. The altered surface properties of a lactosylated protein, including changes in charge and hydrophobicity, can either promote or inhibit its association with other proteins. researchgate.net For example, the interaction between proteins can be influenced by hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which can be affected by the addition of lactose to lysine residues. researchgate.net

Lipid Interactions: The formation of adducts with reactive aldehydes, which can be byproducts of lipid peroxidation, can modify protein structure and function. These aldehydes can form covalent adducts with lysine residues, further altering protein interactions. mdpi.com

Competition with other Post-Translational Modifications

The ε-amino group of lysine is a target for a variety of post-translational modifications (PTMs), including acetylation, ubiquitination, and methylation. abcam.comfrontiersin.org Lactosylation at a specific lysine residue will directly compete with these other modifications for the same site.

This competition can have significant functional consequences. For example, acetylation and methylation of histone proteins at specific lysine residues are crucial for regulating gene expression. acs.org If these sites are blocked by lactosylation, it could interfere with the normal epigenetic regulation of genes. Similarly, ubiquitination is essential for targeting proteins for degradation. abcam.com Competition from lactosylation could potentially stabilize a protein that would otherwise be degraded.

The interplay between different PTMs is a complex regulatory network. creative-proteomics.com The introduction of lactosylation adds another layer to this complexity, with the potential to disrupt established signaling and regulatory pathways by outcompeting other essential modifications. creative-proteomics.com

Thermodynamic and Kinetic Modeling of Adduct-Biomolecule Associations

Understanding the formation and interactions of this compound adducts can be enhanced through thermodynamic and kinetic modeling. These computational approaches provide insights into the stability and reaction rates of these processes.

Thermodynamic Modeling: Theoretical investigations using density functional theory (DFT) can be used to calculate the thermodynamic properties of the reactions involved in bioconjugation, including the formation of this compound adducts. mdpi.com These models can help predict the favorability of these reactions and the stability of the resulting products. For instance, computational studies can model the reaction of methylamine (B109427) (as a proxy for the lysine side chain) with various reagents to understand the thermodynamics of amine modification. mdpi.com

Kinetic Modeling: Kinetic models can be developed to describe the rate of formation of Maillard reaction products, including this compound. researchgate.netmdpi.com These models often use zero-order, first-order, or second-order reaction kinetics to describe the changes in the concentration of reactants and products over time. mdpi.com By fitting experimental data to these models, researchers can estimate reaction rate constants and understand how factors like temperature and reactant concentrations influence the speed of the reaction. researchgate.netmdpi.com Multi-response kinetic modeling can be a powerful tool for elucidating the complex reaction pathways involved in the Maillard reaction. researchgate.net

Lactose Lysine Research in Complex Biological and Food Matrices

Kinetic Studies of Lactose-lysine Formation in Dairy Product Model Systems

Kinetic studies are crucial for understanding the rate and extent of this compound formation under various processing conditions. The loss of available lysine (B10760008), often termed "lysine blockage," is a key indicator of the early stages of the Maillard reaction and is often modeled using reaction kinetics to predict the impact of processing parameters. researchgate.netoup.com

Heat treatment is a fundamental step in the production of many dairy products to ensure microbiological safety and achieve desired technological properties. researchgate.net However, heating significantly promotes the glycation of milk proteins. tandfonline.comnih.gov The reaction begins with the condensation of lactose (B1674315) and the lysine residue's free amino group to form a Schiff base, which then rearranges into the more stable Amadori product, lactulosyllysine. wur.nlresearchgate.net

The kinetics of available lysine loss often follow a first-order reaction model. oup.comoup.com The rate of this reaction is highly dependent on temperature. Studies on skim milk powder have shown that even small increases in storage temperature (e.g., from 30°C to 35°C) can significantly accelerate the rate of lysine blockage. oup.com For instance, in one study, increasing the temperature by just 2.5°C (from 30°C to 32.5°C) at 43% relative humidity resulted in a doubling of available lysine loss after 30 days of storage. oup.com The activation energy, which represents the temperature sensitivity of the reaction, has been estimated to be between 91 and 112 kJ·mol⁻¹ in model systems, indicating a significant increase in reaction rate with temperature. researchgate.net

Water activity (aw) is another critical factor. The Maillard reaction rate is typically highest at intermediate water activities (0.60–0.85). nih.gov In studies on whey protein heated with lactose, the greatest loss of available lysine occurred at water activities of 0.3, 0.5, and 0.7, while severe heating at a high water activity (0.97) did not favor the Maillard reaction to the same extent. cambridge.org Similarly, storing skim milk powder at 52% relative humidity resulted in approximately twice the lysine blockage compared to storage at 43% RH under the same temperature conditions. oup.comoup.com

The composition of the dairy matrix, particularly the ratio of casein to whey proteins, significantly influences the kinetics of this compound formation. nih.gov Bovine milk protein consists of about 80% casein and 20% whey protein. tandfonline.com These two protein fractions have different structures and behaviors upon heating. Caseins are open, flexible proteins that exist in large colloidal structures called micelles, while whey proteins are compact, globular proteins. tandfonline.comnih.gov

During heat treatment, whey proteins tend to denature and aggregate, and these aggregates can interact with casein micelles. tandfonline.com The different structures and environments of lysine residues in caseins versus whey proteins affect their reactivity with lactose. Research comparing micellar casein-glucose solutions to non-micellar ones found that the protein structure affects the type of advanced glycation end-products formed. acs.org

Studies investigating different casein-to-whey protein ratios have noted differences in Maillard reaction progression. One study reported that α-lactalbumin (a whey protein) was slightly more reactive than β-lactoglobulin (the main whey protein), and that β-casein was, on average, 45% less reactive than the whey proteins in forming Maillard products. nih.gov In another study comparing micellar casein isolate (MCI) and whey protein isolate (WPI), heating in the presence of lactose led to a more pronounced formation of the advanced glycation end product Nε-(carboxymethyl)lysine (CML) in MCI than in WPI initially, but after 15 minutes of heating, the levels became more comparable. mdpi.com The initial concentration of CML before heating was significantly higher in MCI than in WPI. mdpi.com This highlights that the protein type and its structural organization within the food matrix are key determinants in the rate and pathway of this compound formation and its subsequent reactions. nih.govmdpi.com

Formation and Evolution of this compound Adducts During Thermal Processing of Food

The formation of this compound is the initial, or early, stage of the Maillard reaction in dairy products. wur.nlrsc.org The process begins with the reversible formation of a glycosylamine (Schiff base) from lactose and a lysine residue. wur.nlwur.nl This unstable intermediate undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this specific case is ε-N-deoxylactulosyl-L-lysine (lactulosyllysine). researchgate.netwur.nl This compound is a biologically unavailable form of lysine. wur.nl

The evolution of these adducts does not stop at the Amadori product. During prolonged heating or storage, lactulosyllysine can degrade through several pathways, entering the advanced and final stages of the Maillard reaction. researchgate.netnih.gov This degradation can lead to the formation of a wide array of compounds, including flavor compounds, brown pigments (melanoidins), and advanced glycation end-products (AGEs). wur.nlmdpi.com

Furosine is not naturally present in food but is formed from the acid hydrolysis of lactulosyllysine during sample analysis. wur.nlnih.gov It is therefore widely used as a chemical marker to quantify the extent of early-stage Maillard reaction and the amount of blocked lysine. researchgate.netnih.gov Other AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), can also be formed from the oxidation of the Amadori product. mdpi.comresearchgate.net The formation of these compounds signifies the progression of the reaction to more advanced stages. researchgate.net For example, in model systems of whey proteins incubated with lactose, lactulosyllysine was the most abundant modification, but CML and oxidation products were also identified, demonstrating the evolution of the initial adduct. nih.gov

The table below shows the impact of different heat treatments on the formation of lysine blockage in infant formula.

Strategies for Modulating this compound Formation in Complex Matrices through Processing Control

Given the nutritional implications of lysine blockage, significant research has focused on strategies to modulate or inhibit the formation of this compound during food processing and storage. nih.govacs.org These strategies primarily involve controlling reaction conditions, modifying reactants, or using inhibitors. acs.org

Control of Processing Parameters:

Temperature and Time: Since the Maillard reaction is highly temperature-dependent, using lower temperatures for shorter durations, such as High-Temperature Short-Time (HTST) pasteurization instead of in-container sterilization, can minimize this compound formation. researchgate.net

Water Activity (aw): Maintaining water activity outside the optimal range for the Maillard reaction (0.6-0.85) can slow down the reaction rate. nih.gov This is particularly relevant for the storage of dry products like milk powders. oup.com

pH: The Maillard reaction is also influenced by pH, with higher rates generally observed under neutral to alkaline conditions. Controlling the pH can therefore help modulate the reaction. nih.gov

Modification of Reactants:

Reducing Sugar Removal: One of the most effective strategies is to reduce the concentration of the limiting reactant, lactose. acs.org This can be achieved through enzymatic hydrolysis, where lactase is used to break down lactose into glucose and galactose. nih.gov While glucose and galactose are also reducing sugars, their reactivity can differ from lactose, and this approach is primarily used to produce lactose-free products for intolerant consumers. acs.orgnih.gov Membrane filtration techniques like ultrafiltration or nanofiltration can also be used to physically separate lactose from proteins before processing. nih.gov

Blocking of Amino Groups: The ε-amino group of lysine can be chemically modified to prevent it from reacting with lactose. acs.org For instance, succinylation (modification with succinic anhydride) has been shown to protect lysine residues in whey protein isolate during storage, although it may have unintended effects on protein digestibility. acs.org

Use of Inhibitors:

Natural Compounds: Certain naturally occurring compounds, such as plant polyphenols and vitamins, have been investigated for their ability to inhibit the Maillard reaction. acs.org These compounds can act by trapping reactive intermediate compounds. For example, epicatechin, a polyphenol, was found to reduce the formation of off-flavors associated with the Maillard reaction in UHT-processed milk. acs.org

By carefully selecting raw materials, optimizing process formulas, and precisely controlling processing and storage conditions, it is possible to significantly reduce the extent of this compound formation, thereby preserving the nutritional quality of dairy products. nih.gov

Emerging Research Directions and Methodological Innovations in Lactose Lysine Chemistry

Development of Novel Analytical Probes and Detection Strategies

The detection and quantification of Lactose-lysine and its derivatives are crucial for quality control in the food industry and for understanding the biochemical pathways of the Maillard reaction. innocua.net While traditional methods like high-performance liquid chromatography (HPLC) remain valuable, research is moving towards more sensitive, selective, and rapid detection strategies. researchgate.netnih.govcambridge.org

A significant area of development is in the use of advanced mass spectrometry (MS) techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS) are frequently employed for the sensitive quantification of Maillard reaction products, including downstream markers of the this compound reaction like Nε-(carboxymethyl)lysine (CML) and furosine. nih.govcambridge.orgnih.gov These methods allow for the simultaneous analysis of multiple compounds, providing a more detailed picture of the reaction's progress. nih.gov For instance, a liquid chromatography-mass spectrometry method using multiple reaction monitoring (MRM) was developed to quantify markers of both the Maillard reaction (furosine, CML, CEL) and the competing dehydroalanine (B155165) pathway in milk protein systems. nih.gov

Biosensor technology represents another innovative frontier. Researchers have developed a highly selective amperometric biosensor for quantifying L-lysine in cheese, a matrix where this compound formation is prevalent. nih.gov This biosensor, based on immobilized L-lysine-α-oxidase on platinum electrodes, offers precise and sensitive detection with minimal sample preparation. nih.gov While this sensor detects the reactant (lysine), its application in monitoring lysine (B10760008) depletion provides an indirect measure of this compound formation during cheese ripening. nih.gov

Fluorescent probes are also being designed for the specific detection of reaction components. A novel boronic acid-based fluorescent probe was synthesized for the selective detection of L-lysine, demonstrating a significant enhancement in fluorescence intensity upon binding. researchgate.net Similarly, fluorescent probes based on binaphthyl amine have been developed for the chiral recognition of lysine, which could be adapted to study its consumption during the Maillard reaction. mdpi.commdpi.com These probe-based strategies offer the potential for rapid, real-time monitoring of the initial stages of the this compound reaction.

Table 1: Modern Analytical Techniques for this compound and Related Compounds

| Technique | Target Analyte(s) | Application/Findings | Citation(s) |

|---|---|---|---|

| UPLC-MS/MS | Furosine, CML, CEL | Quantification of Maillard reaction markers in heated milk models. | cambridge.orgnih.gov |

| LC-MS/MS | Furosine, CML, CEL, LAL | Simultaneous quantification of Maillard and dehydroalanine pathway markers, confirming competition between the pathways. | nih.gov |

| Amperometric Biosensor | L-lysine | Highly selective quantification of lysine in various cheese types, with concentrations related to ripening time. | nih.gov |

| Fluorescent Probe | L-lysine | A boronic acid-based probe showed a 4-fold fluorescence enhancement for L-Lysine with a low detection limit. | researchgate.net |

Computational Chemistry and In Silico Modeling for Reaction Pathway Prediction

Computational chemistry provides powerful tools to investigate the complex reaction mechanisms of this compound formation at a molecular level. In silico modeling, particularly using density functional theory (DFT), has been applied to simulate the initial and intermediate stages of the Maillard reaction between the constituent monosaccharides of lactose (B1674315) (glucose and galactose) and lysine. researchgate.netnih.gov

These theoretical studies have elucidated the reaction mechanisms and calculated the relative energy changes for different steps. researchgate.net DFT calculations revealed that both the Nα- and Nε-amine groups of lysine can react with the carbonyl groups of glucose and galactose. researchgate.netnih.gov A key finding is that the energy barrier for the reaction is lower for the Nε-amine group, indicating a faster reaction rate through this channel, which is the primary site of modification in proteins. researchgate.netnih.gov Furthermore, these models predict that galactose is more reactive than glucose in the initial glycation step. researchgate.netnih.gov Such computational insights are invaluable for understanding the reactivity of lactose and for proposing methods to control the Maillard reaction in food processing. researchgate.net

Advanced in silico approaches are also emerging. For example, the concept of using graph neural networks (GNNs) to map glycation pathways has been proposed, which could revolutionize our ability to predict the formation of various Maillard reaction products from the initial this compound adduct. uliege.be Additionally, in silico consensus activity prediction has been used to identify promising new classes of Maillard reaction inhibitors, such as 3,6-disubstituted 1,2,4,5-tetrazines, by screening virtual compound libraries before their synthesis and in vitro testing. researchgate.net

Exploration of Novel Modulators and Inhibitors of this compound Formation

Given the impact of the Maillard reaction on food quality, there is significant interest in finding effective inhibitors. Research has moved beyond synthetic agents like aminoguanidine (B1677879) to explore natural compounds that can modulate or inhibit the formation of this compound and subsequent AGEs. mdpi.com

Several studies have used this compound model systems to screen for inhibitors from natural sources. fao.orgingentaconnect.com Procyanidins, a class of polyphenols, have shown significant inhibitory activity. Lotus seedpod oligomeric procyanidins (LSOPC) were found to effectively inhibit the formation of fluorescent AGEs and CML in a heated this compound model system. fao.orgredalyc.org The inhibitory effect was concentration-dependent and was also influenced by temperature and the presence of metal ions. fao.orgredalyc.org Similarly, litchi pericarp procyanidins (LPPC) demonstrated a high inhibitory rate on AGE formation in a this compound system, with a half-inhibitory concentration (IC50) of 0.081 mg/mL at 80°C. ingentaconnect.com

Other natural compounds have also been identified as potent inhibitors. In saccharide-lysine model systems, thiamin, rutin, and quercetin (B1663063) were shown to inhibit the formation of CML, a key AGE formed from this compound, in a concentration-dependent manner. nih.gov In contrast, ascorbic acid and tocopherol did not show an inhibitory effect in the same study. nih.gov These findings highlight the potential of using specific phytochemicals as functional food ingredients to mitigate the Maillard reaction.

Table 2: Investigated Inhibitors of the this compound Maillard Reaction

| Inhibitor | Model System | Key Finding | Citation(s) |

|---|---|---|---|

| Lotus Seedpod Oligomeric Procyanidins (LSOPC) | This compound | Effectively inhibited formation of fluorescent AGEs and CML at higher concentrations and lower temperatures. | fao.orgredalyc.org |

| Litchi Pericarp Procyanidins (LPPC) | This compound | Maximum inhibitory rate on AGEs was ~80% at 80°C; inhibition was dose-dependent. | ingentaconnect.com |

| Thiamin, Rutin, Quercetin | Saccharide-lysine | Inhibited CML formation in a concentration-dependent manner during microwave heating. | nih.gov |

| Pectin Oligosaccharides | Infant formula | Inhibited the formation of AGEs including CML, CEL, and pyrraline (B118067) during storage. | researchgate.net |

Integration of Omics Technologies for Comprehensive Maillard Reaction Profiling

To capture the full complexity of the Maillard reaction network initiated by this compound, researchers are increasingly turning to "omics" technologies. Foodomics, in particular, leverages high-resolution mass spectrometry techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) to generate comprehensive molecular profiles of food samples. tum.deacs.org This approach allows for the monitoring of a vast number of compounds simultaneously, providing deep insights into the chemical changes that occur during food processing, including the formation of a diverse array of Maillard reaction products. tum.decsic.es

Proteomics is especially powerful for studying the this compound reaction in its native context: bound to proteins in food systems like milk. researchgate.net Heating dairy products leads to the modification of milk proteins, primarily through the Maillard reaction. researchgate.netresearchgate.net Bottom-up proteomics methods are used to identify the specific amino acid residues, like lysine, that have been glycated. researchgate.net These techniques can characterize the structural changes in proteins and identify the specific sites of lactosylation. researchgate.netmdpi.com However, challenges remain in identifying all modified molecules and elucidating the chemical structures of all derivatives due to the reaction's complexity. mdpi.com The integration of proteomics with molecular networking and other bioinformatics tools offers a promising path forward for creating detailed maps of the intricate reaction network that follows the initial formation of this compound. tum.de

Q & A

Q. How can researchers validate the absence of endotoxins or contaminants in this compound MRP preparations?

- Methodological Answer : Perform Limulus amebocyte lysate (LAL) assays for endotoxin detection. Use GC-MS to screen for volatile contaminants (e.g., solvents) and ICP-MS for heavy metals. Report detection limits and reference ISO/IEC 17025 for analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.